molecular formula C27H29ClN2O5 B12492329 5-({4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid

5-({4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid

Cat. No.: B12492329
M. Wt: 497.0 g/mol
InChI Key: GSVVTQYTTPICOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[({4-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, an ethoxyphenyl group, and a morpholinyl group attached to a benzoic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[({4-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID typically involves multiple steps. One common method includes the reaction of 2-hydroxy-3-methoxy-5-nitro-benzaldehyde with 2-morpholin-4-yl-phenylamine in an ethanol solution under reflux conditions . The mixture is stirred for an hour, and the resulting solution is left to crystallize, yielding the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-[({4-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

5-[({4-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its use as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 5-[({4-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[({4-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse chemical reactivity and potential applications. Its combination of a chlorophenyl group, an ethoxyphenyl group, and a morpholinyl group attached to a benzoic acid core distinguishes it from other similar compounds.

Properties

Molecular Formula

C27H29ClN2O5

Molecular Weight

497.0 g/mol

IUPAC Name

5-[[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]methylamino]-2-morpholin-4-ylbenzoic acid

InChI

InChI=1S/C27H29ClN2O5/c1-2-34-26-15-19(7-10-25(26)35-18-20-5-3-4-6-23(20)28)17-29-21-8-9-24(22(16-21)27(31)32)30-11-13-33-14-12-30/h3-10,15-16,29H,2,11-14,17-18H2,1H3,(H,31,32)

InChI Key

GSVVTQYTTPICOH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CNC2=CC(=C(C=C2)N3CCOCC3)C(=O)O)OCC4=CC=CC=C4Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.